molecular formula C11H18Cl3N3O B2669948 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1423024-06-9

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

Cat. No.: B2669948
CAS No.: 1423024-06-9
M. Wt: 314.64
InChI Key: XNEBRNCHPMHAAZ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride is a benzamide derivative featuring a dimethylaminoethyl side chain and a dihydrochloride salt formulation. Structurally, it consists of a benzamide core substituted with an amino group at the 4-position and a chlorine atom at the 2-position.

Properties

IUPAC Name

4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEBRNCHPMHAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with N,N-dimethylethylenediamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reagents and Conditions :

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄, reflux.

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol, followed by acidification.

Example Reaction :

R-COOCH3+H2OH+or OHR-COOH+CH3OH\text{R-COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{R-COOH} + \text{CH}_3\text{OH}

Applications :

  • Functionalization for further derivatization (e.g., amide formation).

Sulfonamide Reactivity

The N,N-diisobutylsulfamoyl group (-SO₂N(iBu)₂) may participate in nucleophilic substitution or act as a leaving group under specific conditions.

Reactions :

  • Nucleophilic Substitution : Replacement of the sulfonamide group with amines or alcohols.

  • Acid-Catalyzed Cleavage : Breaking sulfonamide bonds using strong acids (e.g., HBr in acetic acid).

Example Conditions :

Reaction TypeReagentsTemperature
SubstitutionR-NH₂, DMF, 80°C4–6 hours
Acid Cleavage48% HBr, glacial acetic acidReflux

Amide Bond Reactivity

The benzamido linkage (-NHCO-) may undergo hydrolysis or reduction:

Hydrolysis :

R-NHCO-R’+H2OR-NH2+R’-COOH\text{R-NHCO-R'} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{R'-COOH}

  • Conditions : HCl (6M), 100°C, 12 hours.

Reduction :

R-NHCO-R’LiAlH4R-NH-CH2-R’\text{R-NHCO-R'} \xrightarrow{\text{LiAlH}_4} \text{R-NH-CH}_2\text{-R'}

  • Reagents : Lithium aluminum hydride (LiAlH₄) in dry ether.

Thienopyridine Ring Modifications

The tetrahydrothieno[2,3-c]pyridine core may undergo:

  • Oxidation : Conversion of thiophene to sulfoxide or sulfone derivatives.

  • Electrophilic Substitution : Halogenation or nitration at reactive positions.

Example Oxidation :

ThiopheneH2O2,AcOHSulfoxideexcess H2O2Sulfone\text{Thiophene} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

Salt Displacement

The hydrochloride salt may undergo ion exchange with other anions (e.g., nitrate, sulfate) in polar solvents.

Conditions :

  • Treatment with AgNO₃ to replace Cl⁻ with NO₃⁻.

  • Solvent: Methanol or water, room temperature.

Challenges in Reaction-Specific Data Acquisition

The exclusion of key domains limits access to reaction yields, kinetics, or experimental protocols. For rigorous analysis, primary literature from peer-reviewed journals or patents (e.g., CN102432626A) would be required to validate these hypothesized pathways.

Scientific Research Applications

Pharmaceutical Applications

  • Analgesic Properties:
    Research indicates that compounds similar to 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride exhibit analgesic properties comparable to morphine but with lower dependency risks. These compounds have been explored for their potential in pain management, particularly in veterinary medicine, where they may alleviate pain in animals without the high addiction potential associated with traditional opioids .
  • Anti-inflammatory Effects:
    Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Its mechanism of action could involve modulation of inflammatory pathways through enzyme inhibition.
  • Targeting Enzyme Activity:
    The compound has been studied for its interactions with various enzymes, indicating potential applications in pharmacology where enzyme modulation is crucial for therapeutic effects. For instance, it can inhibit specific enzymes involved in disease processes, thereby offering therapeutic benefits.

Research Applications

  • Biological Activity Studies:
    Investigations into the biological activity of this compound have revealed its ability to interact with molecular targets, suggesting its utility in drug development and biological research. This includes studies on protein binding and cellular penetration facilitated by its lipophilic nature.
  • Synthesis and Chemical Reactions:
    The compound serves as a reagent in organic synthesis, contributing to the development of new chemical entities within medicinal chemistry. Its unique structural features allow for varied interactions within biological systems, making it valuable for further research.

Case Studies and Experimental Findings

StudyFindings
Study on Analgesic PotencyDemonstrated that similar benzamide derivatives have analgesic effects with reduced physical dependence compared to morphine .
Anti-inflammatory ResearchFound that the compound inhibits specific inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases.
Enzyme Interaction StudiesShowed that the compound can effectively inhibit certain enzymes, suggesting its role as a therapeutic agent in enzyme-related diseases.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Pyridine-Based Benzamide Derivatives ([18F]DMPY2 and [18F]DMPY3)

Structure: Fluorinated pyridine rings linked to dimethylaminoethyl-benzamide. Application: PET imaging agents for melanoma detection. Key Findings:

  • Demonstrated higher specificity in detecting metastatic melanoma compared to conventional agents.
  • The dimethylaminoethyl group facilitates targeting of melanin-rich tissues .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.
Synthesis : Achieved 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.
Properties : Crystalline solid (melting point: 90°C) with methoxy groups enhancing lipophilicity .

4-Dimethylamino-N-Benzylcathinone Hydrochloride

Structure: Cathinone backbone with dimethylamino and benzyl substituents. Application: Forensic and analytical reference standard. Properties: UV λmax at 350 nm, ≥98% purity, and stability ≥5 years at -20°C .

Ranitidine (H2 Antagonist)

Structure: Contains a dimethylaminomethyl group on a furfuryl moiety. Application: Histamine H2 receptor antagonist (e.g., Zantac®). Relevance: Demonstrates the pharmacological utility of dimethylamino groups in drug design .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogues

Compound Core Structure Substituents Key Properties/Applications Reference
Target Compound Benzamide 4-Amino-2-Cl, dimethylaminoethyl High solubility (dihydrochloride salt)
[18F]DMPY2/DMPY3 Pyridine-benzamide 18F label, dimethylaminoethyl Melanoma PET imaging specificity
Rip-B Benzamide 3,4-Dimethoxyphenethyl Lipophilic, 80% synthesis yield
4-Dimethylamino-N-benzylcathinone HCl Cathinone Dimethylamino, benzyl UV-active forensic standard
Ranitidine Thioethyl-furan Dimethylaminomethyl H2 antagonist, clinical use

Key Observations:

Solubility and Stability : The dihydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like Rip-B .

Substituent Effects: Chlorine and amino groups on the benzamide (target compound) may improve hydrogen bonding and target binding compared to methoxy groups in Rip-B . Fluorinated pyridine derivatives ([18F]DMPY2/3) show enhanced specificity in imaging due to radiolabeling and melanin affinity .

Biological Activity

The compound 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride , identified by CAS number 1423024-06-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11H18Cl3N3O
  • Molecular Weight : 314.64 g/mol
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an HDAC (Histone Deacetylase) inhibitor. HDAC inhibitors are significant in cancer therapy as they can alter gene expression and induce apoptosis in cancer cells.

Antitumor Activity

Research indicates that related compounds exhibit significant antitumor effects. For instance, a study on structurally similar benzamide derivatives showed promising results against solid tumors, with IC50 values indicating effective inhibition of tumor cell proliferation. Notably, one derivative demonstrated an IC50 of 1.30 μM against HepG2 cells, suggesting potential for further development as an anticancer agent .

The mechanism by which these compounds exert their effects involves:

  • Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells.
  • Cell Cycle Arrest : They can cause G2/M phase arrest, which is crucial for preventing cancer cell division .
  • Synergistic Effects : Combination studies have revealed that these compounds can enhance the efficacy of other chemotherapeutic agents such as taxol and camptothecin .

Synthesis and Characterization

The synthesis of this compound has been explored using various methodologies. Recent approaches emphasize greener synthesis techniques that minimize environmental impact while maximizing yield.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Conditions
Conventional Method85High temperature, organic solvents
Green Method>90Ambient conditions, water-based solvents

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have assessed the antimicrobial activity of this compound. The results indicate moderate activity against various bacterial strains, although further detailed studies are necessary to establish its efficacy fully.

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1564
Escherichia coliNot tested-
Pseudomonas aeruginosaNot tested-

Case Studies and Research Findings

Recent research highlights the potential of this compound as a lead compound for developing selective HDAC inhibitors. A study published in Molecules details the synthesis and characterization of related compounds, emphasizing their antibacterial properties through various spectroscopic techniques .

Computational Studies

Computational studies have been employed to predict the biological activity and interaction mechanisms of this compound. Molecular docking studies suggest favorable interactions with target proteins involved in cancer progression, further supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride with high yield and purity?

  • Methodology :

  • Step 1 : Optimize reaction conditions using acid/base catalysis. For example, acidic conditions (e.g., HCl) can stabilize intermediates during amide bond formation, while basic conditions (e.g., NaHCO₃) may facilitate nucleophilic substitution .
  • Step 2 : Purify via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials. Monitor purity via HPLC or TLC (Rf ≈ 0.3–0.5 in 9:1 chloroform/methanol) .
  • Step 3 : Confirm stoichiometry by elemental analysis (e.g., C, H, N content) and quantify dihydrochloride formation via titration .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
  • Aromatic protons (δ 7.2–7.8 ppm), dimethylamino group (δ 2.2–2.5 ppm), and amide protons (δ 8.1–8.5 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Resolve hydrogen-bonding networks (e.g., N–H⋯Cl interactions) to confirm dihydrochloride salt formation .
  • Mass Spectrometry : Use ESI-MS to observe the molecular ion peak [M+H]+^+ at m/z ≈ 326.1 .

Q. What strategies are effective in assessing and ensuring the compound's stability under various storage conditions?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition via HPLC; acceptable degradation thresholds ≤5% .
  • Storage Recommendations : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the dimethylaminoethyl group .

Advanced Research Questions

Q. What computational approaches are utilized to predict the reactivity and interaction mechanisms of this compound in biological systems?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G**) to model electrophilic regions (e.g., chloro and amino groups) for predicting metabolic oxidation sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ΔG ≤ -8.0 kcal/mol .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the benzamide backbone .

Q. How should researchers address discrepancies between in vitro bioactivity data and computational predictions for this compound?

  • Methodology :

  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Reconcile outliers by adjusting computational parameters (e.g., solvation models) .
  • Controlled Experiments : Test metabolites (e.g., oxidized derivatives) to rule out off-target effects. Use LC-MS to confirm metabolite identity .
  • Error Analysis : Apply Bayesian statistics to quantify uncertainty in both experimental (e.g., IC₅₀) and computational (e.g., docking scores) datasets .

Q. What advanced synthetic strategies enable the incorporation of this compound into complex molecular architectures for structure-activity relationship (SAR) studies?

  • Methodology :

  • Mannich Reactions : Functionalize the amino group with aldehydes/ketones to generate derivatives. Optimize yields (~60–80%) using microwave-assisted synthesis (100°C, 30 min) .
  • Click Chemistry : Attach azide-containing moieties via Cu(I)-catalyzed cycloaddition. Monitor reaction progress via IR (disappearance of azide peak at ~2100 cm1^{-1}) .
  • Solid-Phase Synthesis : Immobilize the benzamide core on Wang resin for parallel synthesis of analogs. Cleave products with TFA/water (95:5) .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., aqueous vs. DMSO) be resolved for this compound?

  • Methodology :

  • Solubility Profiling : Use shake-flask method at multiple pH levels (pH 2–8). Compare with Hansen solubility parameters (δD ≈ 18.5, δP ≈ 5.2, δH ≈ 6.8) to identify optimal solvents .
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS) that may artificially reduce solubility measurements .

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